Methyl beta-xylobioside

Vue d'ensemble

Description

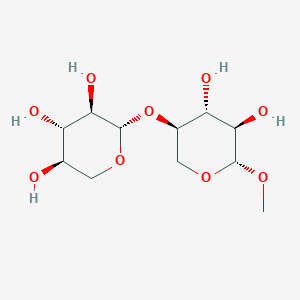

Methyl beta-xylobioside is an organic compound with the molecular formula C11H20O9 and a molecular weight of 296.27 g/mol . It is a disaccharide derivative composed of two beta-D-xylopyranosyl units linked by a 1-4 glycosidic bond, with a methyl group attached to the anomeric carbon of one of the xylopyranosyl units

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl beta-xylobioside can be synthesized through a chemical reaction involving methyl beta-D-xylopyranoside and 4-nitrophenylboronic acid ester . The reaction typically involves the following steps:

Glycosylation: Methyl beta-D-xylopyranoside reacts with 4-nitrophenylboronic acid ester to form an intermediate.

Reduction: The intermediate is reduced to form the desired product.

Hydrolysis: The final step involves hydrolysis to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using xylanase-catalyzed transglycosylation reactions . This method is advantageous due to its specificity and efficiency in producing high yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl beta-xylobioside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Methyl beta-xylobioside has several scientific research applications, including:

Biochemistry: It is used in the study of carbohydrate metabolism and enzyme-substrate interactions.

Biotechnology: It serves as a substrate for enzymatic reactions and is used in the production of bioactive compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

Industry: It is used in the synthesis of surfactants and emulsifiers for various industrial applications.

Mécanisme D'action

Methyl beta-xylobioside is similar to other disaccharide derivatives, such as cellobioside and maltobioside . it is unique due to the absence of -CH2OH groups on the C-5 of both sugars, which results in simpler spectra and greater flexibility around the anomeric linkage . This structural difference makes it a valuable compound for studying carbohydrate conformations and interactions.

Comparaison Avec Des Composés Similaires

Cellobioside: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.

Maltobioside: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.

Activité Biologique

Methyl beta-xylobioside (MeXyl) is a disaccharide derivative of xylan, specifically a methyl ether of β-D-xylopyranosyl-(1→4)-D-xylopyranose. Its biological activity is primarily studied in the context of enzymatic hydrolysis and its role as a substrate for various glycoside hydrolases. This article focuses on the biological activity of MeXyl, highlighting its enzymatic interactions, substrate specificity, and potential applications in biotechnology and research.

Enzyme Interactions

MeXyl serves as a substrate for several enzymes, particularly those belonging to the glycoside hydrolase family. Notably, it has been shown to be hydrolyzed by xylanases and xylosidases, which are critical for the degradation of xylan, a major component of plant cell walls.

- Xylanase Activity : Xylanases are enzymes that catalyze the endohydrolysis of (1→4)-β-D-xylosidic linkages in xylan. They can also act on MeXyl, albeit at varying rates depending on the enzyme's specificity. For instance, the enzyme SlXyn30A from Sugiyamaella lignohabitans demonstrated xylobiohydrolase activity by slowly releasing methanol from MeXyl, indicating that the xylose unit at the +1 subsite is not essential for hydrolysis .

- Xylosidase Activity : Xylosidases further hydrolyze xylooligosaccharides into xylose units. The hydrolysis kinetics of MeXyl by xylosidases have been documented, showing preferential cleavage patterns that are crucial for understanding enzyme efficiency and substrate interaction .

Case Study 1: Hydrolysis Kinetics

In a study examining the kinetics of MeXyl hydrolysis, researchers found that specific activities varied significantly among different enzymes. For example:

- SlXyn30A : Specific activity was recorded at 0.037 U/mg for Xyl3 and 56.7 U/mg for MeGlcA3Xyl3, indicating a preference for substrates with modifications such as methyl glucuronic acid substitutions .

- Enzyme Stability : The stability of xylanases when acting on MeXyl was also assessed, revealing that some enzymes maintained their activity under extreme pH conditions, which is beneficial for industrial applications .

Case Study 2: Transglycosylation Reactions

MeXyl has been utilized in transglycosylation reactions where it acts as both a donor and acceptor substrate. This versatility allows for the synthesis of various alkyl β-xylosides and other derivatives in the presence of primary alcohols . Such reactions highlight its potential in producing novel glycoside compounds useful in pharmaceuticals and food industries.

Substrate Specificity

The substrate specificity of enzymes acting on MeXyl is crucial for optimizing their application in biotechnological processes. Research indicates that:

- Glycoside Hydrolase Family 10 (GH10) : Enzymes from this family exhibit varying degrees of activity towards MeXyl compared to other substrates like 4-nitrophenyl-β-xylobioside. Mutations in key residues can significantly alter their hydrolytic efficiency .

- Comparative Analysis : A comparative analysis of enzyme activity against different substrates reveals that while some enzymes show high specificity towards MeXyl, others may prefer longer xylooligosaccharides or more complex polysaccharides .

Applications in Biotechnology

This compound's unique properties make it valuable in several biotechnological applications:

- Enzyme Assays : It serves as a substrate in enzyme assays to measure xylanase and xylosidase activities, facilitating research on biomass degradation and biofuel production.

- Synthetic Chemistry : Its role in transglycosylation reactions opens avenues for synthesizing new glycosides with potential therapeutic properties.

Data Table: Enzyme Specific Activity on this compound

| Enzyme | Specific Activity (U/mg) | Substrate Preference |

|---|---|---|

| SlXyn30A | 0.037 | Xyl3 |

| SlXyn30A | 56.7 | MeGlcA3Xyl3 |

| Xylanase B | Variable | Longer xylooligosaccharides |

| Xylose-specific Xylo | High | Methylated substrates |

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTWYUVVELVCEW-JWJFVCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990222 | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69973-32-6 | |

| Record name | Methyl beta-xylobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.